molecular formula C11H19NO6 B1521772 Boc-3-aminoadipic acid CAS No. 1185301-26-1

Boc-3-aminoadipic acid

Cat. No.: B1521772
CAS No.: 1185301-26-1
M. Wt: 261.27 g/mol
InChI Key: BWZYMMYMEYGJOL-UHFFFAOYSA-N
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Description

Boc-3-aminoadipic acid, also known as tert-butoxycarbonyl-3-aminoadipic acid, is a derivative of 3-aminoadipic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-3-aminoadipic acid can be synthesized through the reaction of 3-aminoadipic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Boc-3-aminoadipic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-3-aminoadipic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

    Biological Studies: It is employed in studying enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: It is used in the production of specialty chemicals and materials

Mechanism of Action

The primary function of Boc-3-aminoadipic acid in chemical reactions is to protect the amino group from unwanted reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-3-aminoadipic acid is unique due to its stability under basic conditions and ease of deprotection under mild acidic conditions. This makes it highly suitable for use in peptide synthesis, where selective protection and deprotection of amino groups are essential .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(6-9(15)16)4-5-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZYMMYMEYGJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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